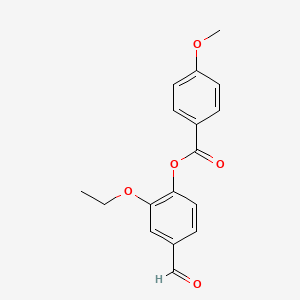
4-メトキシ安息香酸2-エトキシ-4-ホルミルフェニル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2-Ethoxy-4-formylphenyl 4-methoxybenzoate has several applications in scientific research:
準備方法
The synthesis of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate typically involves the condensation of 2-ethoxy-4-formylphenol with 4-methoxybenzoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2-Ethoxy-4-formylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function . The pathways involved in these interactions are often studied using various biochemical and biophysical techniques .
類似化合物との比較
2-Ethoxy-4-formylphenyl 4-methoxybenzoate can be compared with similar compounds such as:
2-Ethoxy-4-formylphenyl 4-methylbenzoate: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-Ethoxy-4-formylphenyl 4-hydroxybenzoate: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and applications.
The uniqueness of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate lies in its specific functional groups, which provide distinct reactivity and interaction profiles compared to its analogs .
生物活性
2-Ethoxy-4-formylphenyl 4-methoxybenzoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate features an ethoxy group, a formyl group, and a methoxybenzoate moiety. This configuration allows for various interactions with biological targets, making it a candidate for further pharmacological evaluation.
The biological activity of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate is primarily attributed to its ability to interact with specific biomolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the methoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate. The compound has demonstrated significant radical scavenging activity, which is crucial for protecting cells from oxidative stress. The antioxidant capacity was evaluated using various methods such as Dinis and Oyaizu assays, indicating its potential application in food preservation and as a dietary supplement .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against both gram-positive and gram-negative bacteria, as well as fungal strains. A molecular docking study revealed good binding affinity to topoisomerase DNA gyrase enzymes, suggesting that it may inhibit bacterial growth through interference with DNA replication processes .
| Pathogen Type | Activity Observed | Concentration (μg/ml) |
|---|---|---|
| Gram-positive | Effective | 40 |
| Gram-negative | Effective | 40 |
| Fungal strains | Effective | 40 |
Study on Antioxidant Properties
A comprehensive study assessed the antioxidant activity of various organic ligands, including 2-Ethoxy-4-formylphenyl 4-methoxybenzoate. The research indicated that this compound effectively inhibited oxidative stress markers in vitro, suggesting its potential therapeutic applications in preventing oxidative damage related to chronic diseases .
Investigation into Antimicrobial Effects
In another study focusing on antimicrobial properties, 2-Ethoxy-4-formylphenyl 4-methoxybenzoate was tested against multiple pathogens. The results demonstrated significant antibacterial and antifungal activities at low concentrations (around 40 μg/ml), indicating a strong potential for development into antimicrobial agents .
特性
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-3-21-16-10-12(11-18)4-9-15(16)22-17(19)13-5-7-14(20-2)8-6-13/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGORJNEAKEYOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














